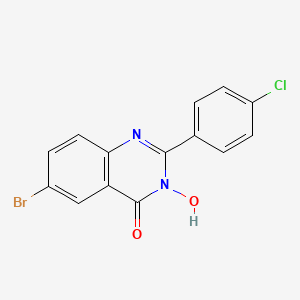

6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a compound with the molecular formula C14H8BrClN2O2 . It is a type of heterocyclic compound that has attracted significant interest due to its wide range of pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves a stirred mixture of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one and piperidine in ethanol. The mixture is heated at 80 °C for 2 hours and then allowed to cool to room temperature. The mixture is then quenched with ice-cold water and the resulting precipitate is filtered and recrystallized from ethanol .Molecular Structure Analysis

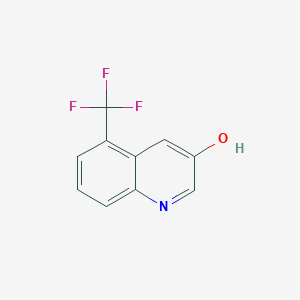

The crystal structure of this compound was analyzed using X-ray single crystal data collected on a Bruker D8 Venture diffractometer with graphite-monochromated Moκα radiation at 173 K using an Oxford Cryostream 600 low-temperature controller .Physical And Chemical Properties Analysis

The compound has an average mass of 351.582 Da and a monoisotopic mass of 349.945770 Da . More detailed physical and chemical properties are not available in the current literature.科学的研究の応用

- Research : Researchers synthesized novel compounds from 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one. Among them, pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives exhibited promising antitumor activity against liver carcinoma (HEPG2-1) cells .

- Binding Site Interaction : The compound formed π–π bonds with specific amino acids, suggesting potential interactions with microbial targets .

Antitumor Activity

Antimicrobial Properties

Crystallography and Structural Studies

将来の方向性

作用機序

Target of Action

Compounds like “6-bromo-2-(4-chlorophenyl)-3-hydroxy-4(3H)-quinazolinone” often target specific enzymes or receptors in the body. For instance, many quinazoline derivatives are known to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

特性

IUPAC Name |

6-bromo-2-(4-chlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrClN2O2/c15-9-3-6-12-11(7-9)14(19)18(20)13(17-12)8-1-4-10(16)5-2-8/h1-7,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENFCAWDDXYZBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=O)N2O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2572836.png)

![4,4,4-Trifluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]butanamide](/img/structure/B2572844.png)

![2-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B2572846.png)

![3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2572847.png)

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2572850.png)

![(4-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2572854.png)